molecular formula C17H35N3O6 B1667351 Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine CAS No. 525583-49-7

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine

Cat. No.: B1667351
CAS No.: 525583-49-7
M. Wt: 377.5 g/mol
InChI Key: LRMUHZCCKYZFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The compound is often used in biochemical and pharmaceutical research due to its ability to increase solubility in aqueous media and its reactivity with various functional groups .

Biochemical Analysis

Biochemical Properties

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine plays a crucial role in biochemical reactions due to its reactive amino group and Boc-protected amino group. The amino group can react with carboxylic acids, activated NHS esters, and carbonyl groups (ketones and aldehydes) to form stable amide bonds . The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions . This compound interacts with various enzymes and proteins, facilitating the formation of conjugates and enhancing the solubility of hydrophobic molecules in aqueous media .

Cellular Effects

This compound influences various cellular processes by modifying the interactions between biomolecules. It can enhance the solubility of hydrophobic drugs, improving their bioavailability and cellular uptake . This compound can also affect cell signaling pathways by modifying the interactions between signaling molecules and their receptors . Additionally, this compound can influence gene expression by facilitating the delivery of nucleic acids into cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The amino group can form stable amide bonds with carboxylic acids and activated NHS esters, while the Boc group can be deprotected to form the free amine, which can participate in further reactions . This compound can also enhance the solubility of hydrophobic molecules, facilitating their interactions with biomolecules and improving their bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under storage conditions at -20°C, but it can degrade over time when exposed to ambient temperatures . Long-term studies have shown that this compound can maintain its activity and function in in vitro and in vivo settings, although its effects may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the solubility and bioavailability of hydrophobic drugs, improving their therapeutic effects . At high doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The amino group can react with carboxylic acids and activated NHS esters to form stable amide bonds, while the Boc group can be deprotected to form the free amine, which can participate in further reactions . This compound can also affect metabolic flux and metabolite levels by enhancing the solubility and bioavailability of hydrophobic molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its transport and distribution . This compound can also accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions between this compound and biomolecules, affecting its overall activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Boc-Gly-amido-(CH2)3-PEG2-(CH2)3-amine: Similar structure but with a shorter PEG spacer.

    Boc-Gly-amido-(CH2)3-PEG4-(CH2)3-amine: Similar structure but with a longer PEG spacer.

    Boc-Gly-amido-(CH2)3-PEG3-(CH2)2-amine: Similar structure but with a shorter alkyl chain

Uniqueness

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is unique due to its specific PEG spacer length and the presence of both an amino group and a Boc-protected amino group. This combination provides a balance between solubility and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N3O6/c1-17(2,3)26-16(22)20-14-15(21)19-7-5-9-24-11-13-25-12-10-23-8-4-6-18/h4-14,18H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUHZCCKYZFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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